6-(4-morpholinyl)phenanthridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenanthridin-6-ylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-7-15-13(5-1)14-6-3-4-8-16(14)18-17(15)19-9-11-20-12-10-19/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUYWVFBFIUJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Derivatization Strategies for 6 4 Morpholinyl Phenanthridine
Established Synthetic Routes to the Phenanthridine (B189435) Core
The construction of the foundational phenanthridine ring system can be achieved through several well-established synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed and photochemical methods.
One of the earliest methods is the Pictet-Ankersmit reaction , which involves the pyrolysis of N-benzylideneaniline derivatives. rsc.org A significant improvement on this concept is the Morgan-Walls reaction , a dehydrative cyclization of N-acyl-2-aminobiphenyls using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures. rsc.org These methods, while historically important, often require harsh conditions, limiting their functional group tolerance.
More contemporary approaches offer milder conditions and greater versatility. Radical-mediated cyclizations have emerged as a powerful tool. For instance, the cyclization of 2-isocyanobiphenyls can generate the phenanthridine core, with various radical initiators being employed. rsc.org Another radical-based pathway utilizes readily available N-(o-halobenzyl)arylamines as starting materials. rsc.org
Photochemical reactions provide another route, such as the photocyclization of N-benzylanilines or the UV irradiation of biphenyl-2-carbaldehyde O-acetyloximes. rsc.org A particularly efficient and convergent method is the anionic ring closure of 2-(2-fluorophenyl)benzonitrile. acs.org In this approach, the addition of an organometallic reagent or a lithium amide to the cyano group initiates an intramolecular nucleophilic aromatic substitution to form the phenanthridine ring in high yields. acs.org
| Synthetic Route | Key Precursor(s) | Typical Conditions |
| Morgan-Walls Reaction | N-Acyl-2-aminobiphenyls | POCl₃, Heat |
| Radical Cyclization | 2-Isocyanobiphenyls | Radical initiator |
| Anionic Ring Closure | 2-(2-Fluorophenyl)benzonitrile | Organolithium or Lithium Amide |
| Photochemical Cyclization | Biphenyl-2-carbaldehyde O-acetyloximes | UV Irradiation |
Introduction of the Morpholine (B109124) Moiety at the C6 Position
Once the phenanthridine core is established, the morpholine group can be introduced at the C6 position. The primary strategies for this transformation are convergent synthesis, where the morpholine is incorporated during the ring-forming step, and post-cyclization functionalization of a pre-formed phenanthridine ring.
A direct and convergent approach involves the previously mentioned anionic ring closure of 2-(2-fluorophenyl)benzonitrile. The reaction proceeds through the addition of a nucleophile to the nitrile group, followed by intramolecular cyclization. Using lithium morpholide as the nucleophilic lithium amide allows for the direct formation of the C6-N(morpholinyl) bond, yielding 6-(4-morpholinyl)phenanthridine in a single step from the benzonitrile precursor. acs.org This method is highly efficient, with reactions involving lithium amides proceeding in excellent yields (82-98%). acs.org
A more traditional and widely applicable method is the nucleophilic aromatic substitution (SNAr) on a 6-halophenanthridine intermediate, typically 6-chlorophenanthridine. The nitrogen atom of the phenanthridine ring acts as an electron-withdrawing group, activating the C6 position (ortho to the nitrogen) for nucleophilic attack. youtube.com The reaction involves heating 6-chlorophenanthridine with morpholine, often in the presence of a base, to displace the chloride and form the desired product. This strategy is analogous to the well-documented reactivity of 2-chloropyridines with amine nucleophiles. youtube.comyoutube.com The synthesis of other 6-amino-substituted benzo[c]phenanthridines via chlorination followed by reaction with various amines further validates this approach. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming the C-N bond between the phenanthridine core and the morpholine moiety. wikipedia.orgchemeurope.com This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.org
In this context, the synthesis of this compound is achieved by coupling a 6-halophenanthridine (e.g., 6-bromophenanthridine) or a 6-phenanthridinyl triflate with morpholine. chemeurope.comorganic-chemistry.org The reaction is catalyzed by a palladium complex, which is typically generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized phosphine ligand. chemeurope.com Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos), are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. youtube.com
The catalytic cycle involves three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the 6-halophenanthridine. youtube.com
Ligand Exchange/Amine Coordination : The morpholine coordinates to the palladium(II) complex, and a strong base (such as sodium tert-butoxide) deprotonates the amine. chemeurope.comyoutube.com
Reductive Elimination : The final C-N bond is formed as the this compound product is released, regenerating the palladium(0) catalyst. youtube.com
This methodology offers a reliable and high-yielding alternative to traditional SNAr reactions, often proceeding under milder conditions. acsgcipr.org
Alternative and Emerging Synthetic Pathways for this compound
Research into more sustainable and efficient synthetic methods has led to the development of alternative pathways for constructing 6-substituted phenanthridines.
Visible-light photoredox catalysis has emerged as a green chemistry approach. One such method involves the aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines, mediated by an organic dye like eosin B and visible light. rsc.orgsemanticscholar.orgrsc.org This generates various functional radicals that are trapped by the isocyanide to form the 6-substituted phenanthridine. rsc.orgsemanticscholar.org While not a direct route to this compound, it provides access to 6-amino precursors that could be further elaborated.
Metal-free synthesis is another area of active development. An operationally simple protocol involves the reaction of aryldiazonium salts with nitriles, which proceeds through a substitution followed by an intramolecular arylation to furnish the phenanthridine skeleton. acs.org These emerging methods reduce reliance on transition metals and often utilize milder reaction conditions, aligning with the principles of green chemistry.
Synthetic Strategies for Analogues and Derivatives of this compound
The generation of analogues and derivatives is crucial for exploring structure-activity relationships in medicinal chemistry. Modifications can be made to either the phenanthridine ring system or the morpholine substituent.
Introducing substituents onto the phenanthridine core is most effectively achieved by using appropriately substituted precursors during the initial synthesis. Direct electrophilic aromatic substitution on the pre-formed phenanthridine ring is often challenging. Phenanthrene itself is more reactive than benzene, but electrophilic attack (e.g., nitration, halogenation) typically yields complex mixtures of isomers, making purification difficult. libretexts.org
A more controlled approach involves incorporating desired functional groups into the starting materials for any of the established ring-forming reactions. For example, substituted anilines, benzonitriles, or biphenyls can be used in the Morgan-Walls, anionic ring closure, or palladium-catalyzed cyclization reactions, respectively. This allows for the regioselective placement of substituents such as methoxy, chloro, or methyl groups on the A or C rings of the final phenanthridine product.
Altering the structure of the morpholine ring provides another avenue for creating analogues. This is typically accomplished by synthesizing C-substituted morpholine derivatives and then coupling them to the phenanthridine core using methods described in sections 2.2 and 2.3. thieme-connect.comresearchgate.net
Incorporation of Additional Functional Groups
The introduction of additional functional groups onto the this compound framework is crucial for modulating its physicochemical properties and biological activity. Strategies for functionalization can target either the phenanthridine core or the morpholine substituent.
Furthermore, functionalization of the phenanthridine ring itself is a viable strategy. For instance, derivatives of phenanthridine can be synthesized with various substituents on the aromatic rings prior to the introduction of the morpholine moiety. This can be achieved through standard aromatic substitution reactions on phenanthridine precursors. The specific placement of these functional groups can be directed by the inherent reactivity of the phenanthridine system or through the use of directing groups.
A summary of potential derivatization strategies is presented in the table below:
| Strategy | Target Moiety | Potential Functional Groups |
| Nucleophilic Aromatic Substitution | Phenanthridine Core (C6 position) | Amines, Alkoxides, Thiolates |
| Electrophilic Aromatic Substitution | Phenanthridine Core | Nitro, Halogen, Acyl |
| Modification of Morpholine | Morpholine Ring | Alkyl, Aryl, Acyl |
These strategies enable the systematic exploration of the chemical space around the this compound core, facilitating the development of derivatives with tailored properties.
Chiral Synthesis and Stereochemical Considerations in this compound Production
While this compound itself is not chiral, the introduction of stereocenters, either on the phenanthridine backbone or on the morpholine ring, necessitates stereoselective synthetic methods. The development of chiral derivatives is of significant interest as enantiomers often exhibit different biological activities.
One potential avenue for introducing chirality is through the asymmetric synthesis of hydrophenanthridine precursors. For example, a one-pot, two-step aza-Michael/Michael/Michael process has been developed for the diastereospecific and highly enantioselective construction of C6a,C10a-cis-hydrophenanthridines. acs.org This approach, utilizing bifunctional squaramide and diamine catalysts, could potentially be adapted to synthesize chiral precursors that can then be aromatized to the corresponding chiral phenanthridine derivatives. acs.org
Alternatively, if a racemic mixture of a chiral derivative is synthesized, chiral resolution techniques can be employed. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for separating enantiomers. csfarmacie.cznih.govphenomenex.com Polysaccharide-based CSPs, for example, have been successfully used for the separation of enantiomers of various chiral compounds. nih.gov The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. csfarmacie.cznih.govphenomenex.com
The table below outlines potential approaches for obtaining enantiomerically pure this compound derivatives:
| Approach | Description | Key Considerations |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the phenanthridine ring or in the modification of the morpholine moiety. | Catalyst efficiency, enantiomeric excess (ee), scalability. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Selection of chiral stationary phase, optimization of mobile phase, loading capacity for preparative separations. |
Purification and Characterization Techniques in this compound Synthesis (excluding basic identification data)
Beyond basic identification, advanced purification and characterization techniques are essential to ensure the purity and confirm the complex structure of this compound and its derivatives.
Purification:
For high-purity samples, particularly for biological testing, preparative high-performance liquid chromatography (preparative HPLC) is a widely used technique. This method allows for the separation of the target compound from impurities and byproducts with high resolution. The choice of the stationary phase (e.g., reversed-phase C18) and the mobile phase gradient is optimized to achieve efficient separation.
Characterization:
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: While 1D NMR provides basic structural information, 2D NMR techniques are invaluable for the unambiguous assignment of protons and carbons, especially in complex substituted derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the phenanthridine and morpholine rings. libretexts.orgyoutube.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between different parts of the molecule, such as linking substituents to the phenanthridine core. youtube.comsdsu.edu
The following table summarizes the application of these 2D NMR techniques in the characterization of this compound derivatives:
| 2D NMR Technique | Information Obtained | Application to this compound |
| COSY | 1H-1H correlations through-bond | Elucidating the spin systems within the aromatic rings of the phenanthridine core and the protons on the morpholine ring. |
| HMBC | 1H-13C correlations over 2-3 bonds | Confirming the attachment of the morpholine ring to the C6 position of the phenanthridine and the positions of other substituents on the aromatic rings. |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pattern of the molecule, which can provide further structural insights. The fragmentation of the molecular ion can reveal characteristic losses of fragments from the morpholine ring or the phenanthridine core, aiding in the structural confirmation of derivatives. chemguide.co.ukmsu.edumiamioh.edulibretexts.org
Molecular Interactions and Mechanistic Studies of 6 4 Morpholinyl Phenanthridine
Investigation of Binding Affinities and Kinetics with Biological Macromolecules
No specific data on the binding affinities (e.g., K_d values) or kinetic parameters of 6-(4-morpholinyl)phenanthridine with any protein targets have been reported in the available literature.
While phenanthridine (B189435) derivatives are known to bind to DNA, specific studies detailing the binding profile, affinity, and mechanism of this compound with nucleic acids are not available.
Enzymatic Inhibition and Activation Mechanisms by this compound
There is no published data on the inhibitory or activatory effects of this compound on any specific enzymes, and therefore, no IC_50 or K_i values can be reported.
Modulation of Cellular Signaling Pathways by this compound
No studies have been found that investigate the effects of this compound on any specific cellular receptors.
Information regarding the impact of this compound on intracellular signaling pathways is not available in the scientific literature.
Elucidation of Molecular Sites of Action for this compound
The biological activity of phenanthridine compounds is predominantly linked to their ability to interact with DNA and interfere with the function of crucial nuclear enzymes. The planar, polyaromatic structure of the phenanthridine core is central to these interactions.
DNA as a Primary Molecular Target: The primary molecular target for many phenanthridine derivatives is DNA. The flat nature of the phenanthridine ring system allows it to insert between the base pairs of the DNA double helix, a process known as intercalation . This mode of binding is characteristic of numerous phenanthridine-based agents. Intercalation physically distorts the DNA structure, leading to an unwinding and lengthening of the helix. This deformation can disrupt critical cellular processes such as DNA replication and transcription, ultimately triggering pathways leading to cell cycle arrest and apoptosis.
For example, the compound phenanthriplatin, which features a phenanthridine ligand, binds to DNA in a two-step process initiated by the rapid, partial intercalation of the phenanthridine ring. nih.gov This initial non-covalent interaction facilitates a subsequent, slower, and essentially irreversible covalent binding to a purine (B94841) base. nih.gov While this compound lacks the platinum component for covalent binding, the initial intercalative step is a highly probable mechanism of action due to the shared phenanthridine core.
Beyond simple intercalation, some derivatives may also interact with the grooves of the DNA helix. The nature and position of substituents on the phenanthridine ring, such as the morpholinyl group at position 6, play a critical role in determining the precise binding mode and affinity. This substituent can influence steric hindrance, solubility, and the potential for hydrogen bonding with the DNA backbone or bases, thereby modulating the interaction.
Inhibition of DNA Topoisomerases: A second major molecular site of action for this class of compounds is the family of DNA topoisomerases . These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair. By altering DNA topology, they relieve supercoiling that occurs during these processes. Phenanthridine derivatives have been shown to act as topoisomerase inhibitors. nih.govnih.gov They can function in two main ways:
Topoisomerase Poisons: These agents stabilize the transient "cleavable complex" formed between the topoisomerase and DNA. This traps the enzyme on the DNA strand, leading to the accumulation of single- or double-strand breaks, which are highly cytotoxic. Several benzo[c]phenanthridines are known to act as topoisomerase I poisons. nih.gov
Catalytic Inhibitors: These compounds interfere with the enzymatic activity of the topoisomerase without stabilizing the cleavable complex, for instance, by blocking the ATP-binding site of topoisomerase II. nih.gov
A study on novel phenanthridine derivatives revealed that a particularly potent compound, 8a , inhibited the activity of both DNA topoisomerase I and II, leading to cell cycle arrest in the S phase and inducing apoptosis. nih.gov Given these findings, it is plausible that this compound could also exert its biological effects through the inhibition of one or both types of topoisomerases.
| Compound | Target Cell Line | IC50 (µM) | Molecular Target(s) |
| Compound 8a | MCF-7 (Breast Cancer) | 0.28 | DNA Topoisomerase I/II |
| Compound 8b | MCF-7 (Breast Cancer) | 2.51 | Not specified |
| Compound 8e | MCF-7 (Breast Cancer) | 1.15 | Not specified |
| Compound 8m | MCF-7 (Breast Cancer) | 0.96 | Not specified |
| Sanguinarine (SA) | MCF-7 (Breast Cancer) | 1.25 | DNA, Topoisomerases |
| Etoposide (VP-16) | MCF-7 (Breast Cancer) | 2.75 | DNA Topoisomerase II |
| Data derived from a study on novel phenanthridine derivatives, illustrating the potent cytotoxic activity and topoisomerase inhibition characteristic of this compound class. nih.gov |
Mechanistic Insights from Biophysical Techniques in this compound Research
To dissect the precise mechanisms of action, a variety of biophysical techniques are employed. These methods provide detailed information on the nature of the binding, the forces involved, and the structural consequences of the molecular interaction. For a compound like this compound, these studies would be essential to confirm and quantify its interaction with DNA and other potential targets.
Spectroscopic Techniques:
UV-Visible Absorption Spectroscopy: This is a fundamental technique used to confirm the binding of a small molecule to DNA. When a phenanthridine derivative intercalates into DNA, the electronic environment of its chromophore changes. This typically results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (redshift) in the maximum wavelength of absorption. These spectral changes can be monitored during a titration experiment to calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA.
Fluorescence Spectroscopy: Many phenanthridine compounds are fluorescent. The fluorescence intensity is often quenched or enhanced upon binding to DNA. Competitive displacement assays using fluorescent DNA probes like ethidium (B1194527) bromide (an intercalator) or DAPI (a groove binder) are particularly insightful. If the compound displaces ethidium bromide, it suggests an intercalative binding mode. Conversely, displacement of DAPI points towards groove binding. These experiments help to elucidate the specific location and nature of the interaction.
Calorimetry and Other Techniques:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This powerful technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). This information helps to understand the driving forces of the binding event (e.g., hydrogen bonds, van der Waals forces, or hydrophobic interactions).
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of molecules. Since DNA is a chiral macromolecule, it has a characteristic CD spectrum. Upon binding of a small molecule, perturbations in the DNA's CD spectrum can indicate conformational changes, such as those caused by intercalation or groove binding. nih.gov
Viscometry: The viscosity of a DNA solution increases when an intercalating agent is added because the DNA helix lengthens to accommodate the molecule. Measuring the change in viscosity of a DNA solution upon addition of the compound can provide strong evidence for an intercalative binding mode.
Molecular Modeling and Dynamics: Computational techniques, such as molecular docking and steered molecular dynamics, provide atomic-level insights into the binding pose and interaction mechanism. nih.gov These models can predict how the phenanthridine core and its substituents, like the morpholinyl group, fit into the DNA helix or the active site of an enzyme, corroborating and explaining experimental findings. nih.gov
| Biophysical Technique | Information Gained | Implication for Mechanism |
| UV-Visible Spectroscopy | Binding constant (Kb), hypochromism, bathochromic shift | Confirms interaction with DNA and quantifies binding affinity. |
| Fluorescence Spectroscopy | Quenching/enhancement, displacement of probes (e.g., EB, DAPI) | Elucidates binding mode (intercalation vs. groove binding). |
| Circular Dichroism (CD) | Changes in DNA ellipticity | Reveals conformational changes in DNA upon binding. |
| Viscometry | Increase in relative viscosity of DNA solution | Provides evidence for DNA helix lengthening, characteristic of intercalation. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS) | Defines the thermodynamic forces driving the interaction. |
| Molecular Dynamics | Binding pose, interaction energy, conformational sampling | Provides a structural model to explain the binding mechanism at the atomic level. nih.gov |
Through the application of these biophysical methods, a detailed mechanistic understanding of how phenanthridine derivatives, and by extension this compound, interact with their molecular targets can be achieved.
Biological Activities and Cellular Effects of 6 4 Morpholinyl Phenanthridine Preclinical Focus
Antiproliferative and Cytotoxic Activities in Cellular Models
Information regarding the specific antiproliferative and cytotoxic effects of 6-(4-morpholinyl)phenanthridine is limited.
Dose-Response Relationships in In Vitro Assays
Specific dose-response data, such as IC50 values for this compound against a panel of cancer cell lines, are not readily found in the current body of research. Studies on other phenanthridine (B189435) derivatives have utilized methods like the MTT assay to determine cytotoxicity in cell lines such as MCF-7, PC3, Hela, A549, and HepG2, but specific values for the 6-morpholinyl variant are not provided. frontiersin.orgnih.gov
Mechanisms of Cell Cycle Arrest and Apoptosis Induction
The precise mechanisms by which this compound may induce cell cycle arrest or apoptosis have not been specifically elucidated. Research on other phenanthridine compounds indicates potential mechanisms including the induction of S-phase or G1-phase arrest and apoptosis through the modulation of proteins like Bax, Bcl-2, and caspases. nih.govnih.govresearchgate.net However, experimental evidence to confirm these effects for this compound is lacking.
Anti-inflammatory and Immunomodulatory Potentials of this compound
There is no direct evidence from in vitro studies detailing the anti-inflammatory and immunomodulatory activities of this compound. The general anti-inflammatory potential of some phenanthridine derivatives has been noted, often investigated through assays measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in macrophage cell lines like RAW 264.7. nih.govresearchgate.netrsc.org The presence of a morpholine (B109124) moiety in other chemical scaffolds has been associated with anti-inflammatory properties. nih.gov
Antimicrobial Activities Against Pathogenic Strains (In Vitro Studies)
Specific data on the antimicrobial activity of this compound against pathogenic strains, including minimum inhibitory concentration (MIC) values, are not available in the reviewed literature. While other novel phenanthridines have been screened for such activity, the results for this particular compound have not been reported.
Effects on Autophagy and Other Cellular Homeostatic Processes
The influence of this compound on autophagy and other cellular homeostatic processes remains an uninvestigated area. The induction of autophagy is a known mechanism for some compounds to enhance the efficacy of anticancer therapies, often studied using cell lines expressing fluorescently tagged autophagy-related proteins like LC3. nih.govnih.gov However, no such studies have been published for this compound.
Neurobiological Effects in Defined In Vitro Systems
The neurobiological effects of this compound in defined in vitro systems have not been reported.
Genotoxicity and Mutagenicity Assessments of this compound in Research Models
A comprehensive review of publicly available scientific literature and toxicology databases reveals a significant gap in the characterization of this compound's genotoxic and mutagenic potential. Standard assays designed to assess these endpoints, such as the bacterial reverse mutation assay (Ames test), in vitro and in vivo chromosomal aberration tests, and the mouse lymphoma assay, have not been reported for this specific compound.
While the broader class of phenanthridine alkaloids has been a subject of interest in medicinal chemistry, with some derivatives exhibiting DNA intercalating properties and cytotoxic effects, this general information cannot be extrapolated to definitively characterize the genotoxicity profile of the 6-(4-morpholinyl) substituted derivative. nih.govresearchgate.netnih.gov The specific nature of the morpholinyl group at the 6-position of the phenanthridine core can significantly influence its biological activities, including its interaction with DNA and cellular machinery involved in genetic integrity.
Without dedicated studies, any discussion on the potential of this compound to induce gene mutations or chromosomal damage would be purely speculative. The standard battery of genotoxicity tests is a critical component of preclinical safety evaluation, and the absence of such data for this compound is a notable omission in its preclinical dossier.
Table 1: Summary of Genotoxicity and Mutagenicity Data for this compound
| Assay Type | Research Model | Findings |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium, Escherichia coli | No data available |
| In Vitro Chromosomal Aberration Test | Mammalian cells (e.g., CHO, CHL, human lymphocytes) | No data available |
| In Vivo Chromosomal Aberration Test | Rodent hematopoietic cells | No data available |
| Mouse Lymphoma Assay (MLA) | L5178Y mouse lymphoma cells | No data available |
Investigation of Selectivity and Off-Target Effects in Cellular Contexts
The selectivity of a drug candidate is a key determinant of its therapeutic index and potential for adverse effects. Investigations into the selectivity and off-target profile of this compound are crucial to understanding its mechanism of action and predicting its behavior in a complex biological system.
However, similar to the genotoxicity data, there is a lack of publicly accessible information regarding the selectivity and off-target screening of this compound. Comprehensive kinase profiling, a common method to assess the selectivity of kinase inhibitors, has not been published for this compound. Such studies would involve screening the compound against a large panel of kinases to identify its primary target(s) and any unintended interactions.
Furthermore, target deconvolution studies, which aim to identify the specific molecular targets of a compound responsible for its observed phenotype, have not been reported for this compound. Modern approaches like chemical proteomics or genetic screening methods (e.g., CRISPR-Cas9 based screens) are powerful tools for unbiasedly identifying on- and off-targets, but their application to this specific molecule has not been documented in the available literature.
Without these critical studies, the molecular targets of this compound remain unconfirmed, and its potential for off-target effects, which could lead to unforeseen toxicities or contribute to its therapeutic efficacy, is unknown.
Table 2: Summary of Selectivity and Off-Target Effect Data for this compound
| Assessment Method | Cellular Context | Findings |
| Kinase Profiling | Various (e.g., enzymatic assays, cell-based assays) | No data available |
| Target Deconvolution Studies | Specific cell lines of interest | No data available |
| Off-Target Screening Panels | Broad panels of receptors, enzymes, ion channels | No data available |
Structure Activity Relationship Sar Studies for 6 4 Morpholinyl Phenanthridine Derivatives
Impact of Substitutions on the Phenanthridine (B189435) Core on Biological Activity
The phenanthridine nucleus is a key pharmacophore whose biological activity is significantly modulated by the type and position of its substituents. The planar, polycyclic aromatic system is known to intercalate with DNA and RNA, a property that is fundamental to the biological action of many phenanthridine derivatives. beilstein-journals.org The curvature and surface area of the phenanthridine ring system are well-suited for fitting into the grooves of biomacromolecules. beilstein-journals.org
Alterations to this core can have profound effects. For instance, in the development of antitubercular agents, substitutions on the phenanthridine ring have been shown to be critical. While specific SAR data for substitutions on the 6-(4-morpholinyl)phenanthridine core itself is limited in readily available literature, broader studies on phenanthridine derivatives offer valuable insights. For example, the introduction of various substituents at positions 3, 8, and other locations can influence binding affinity and biological outcomes. beilstein-journals.org Research on related phenanthridine compounds has shown that adding groups like amides or 1,2,3-triazoles can confer significant antitubercular activity. nih.gov In one study, a phenanthridine amide derivative, PA-01, showed a minimum inhibitory concentration (MIC) of 61.31 μM against Mycobacterium tuberculosis. nih.govrsc.org
Furthermore, studies on dihydropyrrolo[1,2-f]phenanthridines, which are structurally related, identified that specific substitutions led to significant anticancer and DNA cleavage activity, highlighting the core's sensitivity to modification. nih.gov The strategic placement of functional groups can alter the electronic properties, solubility, and steric profile of the molecule, thereby influencing its interaction with biological targets.
Role of the Morpholine (B109124) Ring and its Substituents in Activity Modulation
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a privileged pharmacophore in medicinal chemistry. e3s-conferences.orgnih.gov Its inclusion in a molecular structure can enhance potency by enabling specific interactions with target proteins, such as kinases, and can favorably modulate pharmacokinetic properties like aqueous solubility. nih.govsci-hub.se
In the context of this compound, the morpholine moiety is not merely a solubilizing group but an active contributor to the molecule's biological profile. SAR studies on related scaffolds emphasize the importance of the substituent attached to the nitrogen atom of a heterocyclic ring at position 6 of the phenanthridine. For example, in a series of 6-(4-substitutedpiperazin-1-yl)phenanthridine analogues developed as antitubercular agents, the nature of the substituent on the piperazine (B1678402) ring (a close analogue of morpholine) was critical for activity. nih.gov
This suggests that substitutions on the morpholine ring of this compound could similarly fine-tune biological activity. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the ring itself adopts a stable chair conformation that can orient substituents in specific spatial arrangements for optimal target binding. e3s-conferences.orgnih.gov General SAR studies on morpholine-containing compounds have revealed that adding aromatic rings with halogen groups can increase inhibitory activity against certain cancer cell lines. sci-hub.se
Influence of Linker Chemistry and Bridging Units on this compound Activity
While the core structure of this compound directly connects the two key moieties, SAR studies often explore the introduction of linkers or bridging units to optimize activity. These linkers can connect the primary scaffold to other pharmacophores or modify the spatial relationship between existing functional groups.
In a study on phenanthridine-1,2,3-triazole derivatives, the triazole ring acts as a linker, connecting the phenanthridine core to various substituted phenyl rings. nih.gov The length, rigidity, and chemical nature of such a linker are determining factors for biological activity. For instance, the compound PT-09, which incorporates a triazole linker, was identified as a potent antitubercular agent with MIC values of 41.47 μM and 78.75 μM in different assays. nih.govrsc.org
The strategic insertion of a linker can:
Optimize Distance and Geometry: Position the key pharmacophoric elements at an ideal distance and orientation for simultaneous interaction with multiple binding sites on a target protein.
Introduce New Interaction Points: Incorporate atoms capable of hydrogen bonding or other interactions.
Modify Physicochemical Properties: Alter solubility, lipophilicity, and metabolic stability.
Pharmacophore Modeling for this compound Analogues
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. youtube.com A pharmacophore model for this compound analogues would typically define key features such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. youtube.comnih.gov
For this class of compounds, a typical pharmacophore model might include:
An Aromatic Ring Feature: Representing the planar phenanthridine core.
A Hydrogen Bond Acceptor: Corresponding to the oxygen atom of the morpholine ring or other introduced functionalities.
Such models are developed based on a set of active compounds and can be used to virtually screen large chemical databases to identify new molecules that fit the model and are therefore likely to be active. nih.govyoutube.com For instance, a five-point pharmacophore model was successfully used to develop a 3D-QSAR model for a series of PDE4B inhibitors, demonstrating the predictive power of this approach. nih.gov By understanding the key interaction points, medicinal chemists can rationally design new derivatives with improved affinity and selectivity for their biological target.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Libraries
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates variations in the physicochemical properties of compounds with their biological activities. researchgate.net For a library of this compound derivatives, a QSAR model would be built using calculated molecular descriptors.
Key descriptors in a QSAR study for these compounds could include:
Electronic Descriptors: Such as dipole moment and charges on specific atoms, which influence electrostatic interactions. pensoft.net
Steric Descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule. pensoft.net
Lipophilicity Descriptors: Such as LogP, which relates to the compound's ability to cross cell membranes.
Topological Descriptors: Which describe the connectivity and branching of the molecular structure.
A resulting QSAR equation might look like: Log(Activity) = c0 + c1(Descriptor1) + c2(Descriptor2) + ...
Studies on other heterocyclic systems have shown that QSAR models can successfully predict biological activity. For example, a QSAR study on xanthone (B1684191) derivatives as anti-tuberculosis agents yielded a model with a high correlation coefficient (r² > 0.72), indicating a strong relationship between the chosen electronic descriptors and the observed activity. nih.gov Similarly, a 2D-QSAR model for benzo[c]phenanthridines showed excellent internal and external validation metrics (R²Train = 0.9040, R²Test = 0.8740), confirming its predictive power. nih.gov Such models provide valuable insights into which properties are most important for activity and can guide the synthesis of more potent compounds. researchgate.net
Table 1: Representative QSAR Model Parameters from Related Heterocyclic Systems
| Compound Class | Key Findings & Model Statistics | Reference |
| Benzo[c]phenanthridines | 2D-QSAR: R²Train = 0.9040, Q²cv = 0.8648, R²Test = 0.8740 | nih.gov |
| Xanthone Derivatives | MLR Model: r² = 0.730. Activity correlated with electronic properties of specific carbon atoms. | nih.gov |
| Thiazole Derivatives | Antioxidant activity increased with decreasing molecular volume, lipophilicity, and polarization. | researchgate.netpensoft.net |
This table presents data from QSAR studies on structurally related heterocyclic compounds to illustrate the principles and typical outcomes of such analyses, as direct QSAR studies on this compound were not found.
Conformational Analysis and its Correlation with Biological Outcomes
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be achieved by rotation about single bonds. The biological activity of a molecule is intimately linked to its preferred three-dimensional shape, as this determines how well it can fit into the binding site of a biological target.
For this compound, key conformational factors include:
The orientation of the morpholine ring relative to the planar phenanthridine core.
The puckering of the morpholine ring, which typically adopts a chair conformation.
The specific conformation can influence the molecule's ability to engage in crucial interactions, such as hydrogen bonds or hydrophobic contacts. Molecular dynamics simulations can be used to explore the conformational landscape and identify low-energy, stable conformations that are likely to be biologically relevant. nih.gov
Studies on other complex molecules have demonstrated the critical importance of stereochemistry and conformation. For instance, in a series of benzomorphan (B1203429) derivatives, the absolute stereochemistry and the topology of the N-linked side chain were found to be crucial for activity as sodium channel blockers. nih.govnih.gov This underscores that even subtle changes in 3D structure can lead to significant differences in biological outcomes. Docking studies, which place a molecule within the active site of a target protein, rely heavily on accurate conformational analysis to predict the most favorable binding mode and, by extension, the compound's potential activity. nih.govrsc.org
Computational and Theoretical Studies on 6 4 Morpholinyl Phenanthridine
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand, such as 6-(4-morpholinyl)phenanthridine, with a target protein receptor. These methods are crucial in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Studies on phenanthridine (B189435) derivatives have demonstrated their potential as anticancer agents, with molecular docking analyses revealing their binding properties to various human molecular targets. researchgate.netnih.gov For instance, certain dihydropyrrolo[1,2-f]phenanthridines have shown good binding properties in virtual screening and docking analyses. researchgate.netnih.gov In silico docking studies are often performed using software like AutoDock. nih.gov The process involves preparing the protein structure by removing water and co-crystalized ligands, adding polar hydrogen atoms, and assigning charges. nih.gov
Molecular dynamics (MD) simulations further refine the understanding of these interactions by simulating the movement of atoms and molecules over time. These simulations can confirm the stability of ligand-protein complexes and provide detailed information about the binding modes. For example, MD simulations have been used to evaluate the interaction profile of shortlisted molecules from virtual screening, with stable interactions being a key indicator of potential efficacy. nih.gov The stability of a ligand-protein complex can be assessed by analyzing parameters such as the root mean square deviation (RMSD) over the simulation period. nih.gov
Interactive Table: Example of Molecular Docking Results for Phenanthridine Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Phenanthridine Derivative A | Topoisomerase I | -8.5 | TYR723, ASN722 |
| Phenanthridine Derivative B | BRAF V600E | -9.2 | CYS532, LYS483 |
| This compound | Hypothetical Target | -7.8 | ASP123, PHE456 |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations provide valuable information about the structural and electronic properties of molecules like this compound.
DFT studies, often carried out using specific functionals and basis sets like B3LYP/6-311, can determine optimized molecular geometries and various electronic parameters. researchgate.net These parameters include the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally indicates higher reactivity. nih.gov
The analysis of HOMO and LUMO energy values helps in understanding charge transfer within the molecule. nih.govresearchgate.net For instance, the negative energy values of HOMO and LUMO can confirm the stability of a compound. nih.gov Furthermore, DFT can be used to calculate global chemical reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and softness, which further characterize the molecule's reactivity. nih.gov
Interactive Table: DFT Calculated Electronic Properties
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.4 | eV |
| Ionization Potential | 6.5 | eV |
Quantum Chemical Studies on Reactivity and Stability
Quantum chemical studies, which include methods like DFT, provide a theoretical framework for understanding the reactivity and stability of molecules. These studies delve into the fundamental principles governing chemical reactions and molecular behavior.
The reactivity of a molecule can be further explored by analyzing its frontier molecular orbitals. A higher energy HOMO suggests a greater tendency to donate electrons, indicating a more reactive nature. nih.gov Conversely, a lower energy LUMO is favorable for accepting electrons in nucleophilic reactions. nih.gov These theoretical insights are crucial for predicting how this compound might interact with biological targets and other molecules.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding clinical relevance)
In silico ADME prediction is a computational approach to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early phases of drug development to assess the potential of a molecule to become a viable drug candidate.
Various computational models and software are used to predict ADME properties. For instance, studies on pyrimidine (B1678525) derivatives have included ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to identify potential drug targets. nih.gov These predictions can assess properties such as human intestinal absorption (HIA) and plasma protein binding. researchgate.net A high probability of HIA is a desirable characteristic for orally administered drugs. researchgate.net The degree to which a compound binds to plasma proteins is also a critical factor, as only the unbound fraction is typically active. researchgate.net
While these predictions provide valuable early-stage information, they are theoretical and require experimental validation.
Interactive Table: Predicted ADME Properties for this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |
| Plasma Protein Binding | Moderate | A balance between bound and unbound fractions is expected. |
| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the central nervous system. |
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This method can be broadly categorized into structure-based and ligand-based approaches.
Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. This approach is often used when the 3D structure of the target is unknown. Techniques include searching for molecules with similar structural or chemical features to known active compounds.
Virtual screening has been successfully applied to phenanthridine derivatives to identify potential anticancer agents. researchgate.netnih.gov The process often involves docking large numbers of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. nih.gov This allows for the rapid identification of promising "hit" compounds that can be further investigated experimentally. nih.gov
Homology Modeling and Protein Structure Prediction for Target Identification
When the experimental 3D structure of a target protein is not available, homology modeling can be used to build a theoretical model. scispace.com This technique relies on the principle that proteins with similar amino acid sequences will have similar 3D structures. The process involves finding a known experimental structure of a homologous protein (the template) and using it to build a model of the target protein. nih.govnih.gov
The accuracy of a homology model is dependent on the sequence identity between the target and the template; higher identity generally leads to a more reliable model. nih.gov The quality of the generated models is assessed using various validation tools. nih.gov Once a reliable model is obtained, it can be used for molecular docking studies to identify potential ligands, such as this compound, that may bind to the target. researchgate.netnih.gov This approach is instrumental in rational drug design when experimental structures are lacking. scispace.com
Analytical Methodologies for 6 4 Morpholinyl Phenanthridine in Research Settings
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)
Chromatographic methods are the cornerstone for the separation and quantification of 6-(4-morpholinyl)phenanthridine from complex matrices. High-Performance Liquid Chromatography (HPLC) is a principal technique, often favored for its versatility in handling non-volatile and thermally sensitive compounds like phenanthridine (B189435) derivatives.
A typical HPLC method for phenanthridine-related compounds involves a reversed-phase column, such as a C12 or C18, which separates molecules based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., containing heptanesulfonic acid and triethanolamine (B1662121) to improve peak shape and resolution) and an organic solvent like acetonitrile, frequently run in a gradient mode to ensure efficient elution. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the phenanthridine core exhibits strong absorbance, such as 280 nm. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for identifying volatile derivatives or impurities. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability. nih.gov Common derivatizing agents include silylating agents (e.g., MSTFA) or acylating agents. nih.gov The gas chromatograph separates the analyte from other components, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information based on fragmentation patterns.
Table 1: Illustrative HPLC Parameters for Analysis of Phenanthridine Derivatives
| Parameter | Condition |
| Column | Reversed-phase C12 or C18, 5 µm particle size |
| Mobile Phase A | 0.01 M Heptanesulfonic acid with 0.1 M Triethanolamine in water (pH 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 25% to 60% Acetonitrile over 25 minutes nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm nih.gov |
| Injection Volume | 10 µL |
Spectroscopic Methods for Identification and Purity Assessment
Beyond basic identification, advanced spectroscopic methods are crucial for confirming the detailed structure and assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for unambiguous structure elucidation. researchgate.net Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of each atom, confirming the connectivity of the morpholine (B109124) ring to the phenanthridine core.
Infrared (IR) spectroscopy is used to verify the presence of key functional groups within the molecule. The characteristic vibrational frequencies of the C-N bonds, C-O-C ether linkage in the morpholine ring, and the aromatic C-H and C=C bonds of the phenanthridine system can confirm the compound's identity and rule out major impurities.
Mass Spectrometry for Metabolite Profiling and Structural Elucidation
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is indispensable for studying the metabolic fate of this compound. criver.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which facilitate the determination of the elemental composition of both the parent compound and its metabolites. nih.gov
In a typical metabolite profiling study, the compound is incubated with a biological system, such as liver microsomes or S9 fractions, which contain a wide array of metabolic enzymes. researchgate.net LC-HRMS analysis of the incubation mixture allows for the detection of new molecular species derived from the parent drug. criver.com The process involves acquiring full-scan MS data and data-dependent MS/MS spectra. nih.gov By comparing the mass spectra of the parent compound with those of potential metabolites, common biotransformations can be identified.
Structural elucidation of these metabolites is achieved by analyzing their fragmentation patterns in MS/MS experiments. The fragmentation of the phenanthridine core and the morpholine ring provides clues to the site of metabolic modification. For instance, an increase in mass of 16 Da would suggest hydroxylation, a common metabolic reaction. All available spectral and chromatographic data are used to propose a definitive structure for the metabolite. criver.com
Table 2: Common Biotransformations Detectable by Mass Spectrometry
| Metabolic Reaction | Mass Shift (Da) | Potential Location on this compound |
| Hydroxylation | +15.99 | Aromatic ring or morpholine moiety |
| N-dealkylation | -57.07 | Removal of the morpholine ring |
| Oxidation | +15.99 | Formation of an N-oxide on the morpholine nitrogen |
| Glucuronidation | +176.03 | Addition of glucuronic acid to a hydroxylated metabolite |
Electrochemical Detection Methods
Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of electroactive compounds like this compound. researchgate.net These methods are based on measuring the current or potential change resulting from the oxidation or reduction of the analyte at an electrode surface. The phenanthridine ring system is inherently electroactive, making it a suitable target for techniques like cyclic voltammetry or differential pulse voltammetry. nih.gov
For enhanced selectivity and sensitivity, the electrode surface can be modified. For example, a glassy carbon electrode might be coated with materials like carbon nanotubes or specific polymers to increase the surface area and promote the electrochemical reaction. nih.gov The development of molecularly imprinted polymers (MIPs) on the electrode surface offers a highly selective approach, creating recognition sites that are specific to the structure of this compound, thereby reducing interference from other compounds in the sample matrix. nih.gov While still an emerging area for this specific compound, electrochemical methods hold potential for developing low-cost, portable analytical devices for high-throughput screening. researchgate.net
Bioanalytical Method Development for In Vitro and Ex Vivo Samples
Developing a validated bioanalytical method is crucial for accurately quantifying this compound in biological samples from in vitro (e.g., cell culture media) and ex vivo (e.g., isolated tissues) studies. nih.gov These methods, typically based on LC-MS/MS, must be robust, precise, and accurate according to regulatory guidelines.
The development process begins with optimizing the sample preparation to efficiently extract the analyte from the biological matrix and remove interfering substances. nih.gov Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed. An internal standard, a compound structurally similar to the analyte, is added at the beginning of the process to correct for variability during sample handling and analysis.
The method is then validated by assessing several key parameters. nih.gov Linearity is established by analyzing calibration standards to ensure the detector response is proportional to the concentration of the analyte. Accuracy and precision are determined by analyzing quality control samples at multiple concentration levels. The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of the assay. Stability studies are also performed to ensure the analyte does not degrade in the biological matrix under various storage and handling conditions.
Table 3: Key Validation Parameters for a Bioanalytical Method
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The range over which the assay is accurate and precise. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of measured values to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the analyte's retention time. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions. | Analyte concentration remains within ±15% of the initial value. |
Future Research Directions and Perspectives on 6 4 Morpholinyl Phenanthridine
Exploration of Novel Biological Targets and Mechanisms
The phenanthridine (B189435) scaffold is a well-established DNA intercalator, a mechanism shared by many of its derivatives which exhibit anticancer properties. nih.govbeilstein-journals.orgfrontiersin.orgnih.govresearchgate.net Future research on 6-(4-morpholinyl)phenanthridine will likely delve deeper into its interactions with nucleic acids and explore other potential biological targets.
Many phenanthridine derivatives are known to be inhibitors of topoisomerases I and II, crucial enzymes in DNA replication and transcription. frontiersin.orgnih.gov The cytotoxic effects of some 6-amino-substituted benzo[c]phenanthridine (B1199836) derivatives have been linked to their properties as topoisomerase poisons. nih.gov A key research avenue will be to determine if this compound or its analogues also exhibit inhibitory activity against these enzymes. Enzymatic assays can be employed to quantify the inhibitory potency (IC50 values) against purified human topoisomerases.
Beyond DNA and topoisomerases, the exploration of other potential protein targets is a promising area. The morpholine (B109124) moiety is recognized as a "privileged structure" in medicinal chemistry, known to enhance potency and confer desirable pharmacokinetic properties through interactions with a wide range of biological targets. nih.gove3s-conferences.orgbiosynce.com Virtual screening and molecular docking studies, which have been successfully applied to other phenanthridine derivatives to identify potential human molecular targets, can be utilized to predict the binding of this compound to various proteins. researchgate.netnih.gov This could uncover novel mechanisms of action beyond the well-trodden path of DNA intercalation.
Development of Advanced Synthetic Methodologies for Diversified Analogues
The synthesis of the phenanthridine core and its derivatives has evolved significantly, moving from classical methods to more efficient and environmentally friendly approaches. nih.govbeilstein-journals.orgnih.gov Future research will focus on developing advanced synthetic methodologies to create a diverse library of this compound analogues for structure-activity relationship (SAR) studies.
Recent advancements in synthetic organic chemistry offer a plethora of options. Photocatalyzed reactions, particularly those utilizing visible light, have emerged as powerful tools for constructing the phenanthridine scaffold. beilstein-journals.org These methods are often metal-free and proceed under mild conditions. For instance, the visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines has been used to synthesize 6-substituted phenanthridines. rsc.orgrsc.org
Palladium-catalyzed reactions, such as the domino direct arylation/N-arylation, provide another efficient route to phenanthridines. beilstein-journals.org These methods are valued for their high yields and compatibility with a wide range of functional groups, allowing for the introduction of diverse substituents onto the phenanthridine core.
Furthermore, innovative cascade reactions are being developed. For example, a transition-metal-free cascade involving C-C and C-N bond formation has been used to synthesize polycyclic phenanthridine compounds from readily available starting materials like benzhydrol and 2-iodoaniline (B362364) derivatives. researchgate.net The development of such multi-component reactions (MCRs) is a sustainable approach to generating molecular diversity. researchgate.net
The table below summarizes some modern synthetic approaches applicable to the synthesis of phenanthridine analogues.
| Synthetic Methodology | Key Features | Potential for Analogue Diversification |
| Visible-Light Photocatalysis | Metal-free, mild reaction conditions, environmentally friendly. beilstein-journals.orgrsc.org | Allows for the introduction of various substituents at the 6-position through the use of different radical precursors. rsc.orgrsc.org |
| Palladium-Catalyzed Cyclization | High yields, broad substrate scope, good functional group tolerance. beilstein-journals.org | Enables the synthesis of a wide array of substituted phenanthridines by varying the coupling partners. |
| Cascade Reactions | Step-economic, increases molecular complexity in a single operation. researchgate.net | Can be designed to incorporate diverse building blocks, leading to a wide range of analogues. |
| Radical Isonitrile Insertion | Provides access to 6-(difluoromethyl)phenanthridines and other functionalized derivatives. titech.ac.jp | The use of different radical sources can lead to a variety of substitutions at the 6-position. |
Integration of Omics Technologies in Mechanistic Studies
To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to the compound.
For instance, transcriptomic analysis (e.g., RNA-sequencing) can identify genes that are up- or down-regulated in cancer cells upon treatment with this compound. This can reveal the signaling pathways that are perturbed by the compound. Proteomic studies can identify changes in protein expression and post-translational modifications, offering insights into the compound's direct and indirect targets. Metabolomics can uncover alterations in cellular metabolism, which is often dysregulated in cancer.
By combining data from these different omics platforms, researchers can construct a more complete picture of the mechanism of action of this compound and identify potential biomarkers for its activity.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govharvard.edunih.gov These computational tools can be applied at various stages of research on this compound.
In the early stages, ML models can be used for de novo drug design, generating novel molecular structures with desired properties. harvard.edu Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed analogues based on their chemical structures, helping to prioritize which compounds to synthesize and test. youtube.com
The development of predictive models for how molecules will react can also accelerate the synthesis of new analogues. cam.ac.uk By combining automated experiments with AI, researchers can more efficiently explore reaction conditions and identify optimal synthetic routes.
Translational Research Opportunities Beyond Prohibited Areas
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound, there are several potential translational opportunities.
Given the known anticancer activity of many phenanthridine derivatives, a primary focus of translational research would be to evaluate the efficacy of this compound and its analogues in preclinical cancer models. This would involve testing the compounds in a panel of cancer cell lines and then moving to in vivo studies in animal models of various cancers. researchgate.netnih.gov
Another area of translational interest is the development of these compounds as theranostic agents, which combine therapeutic and diagnostic capabilities. nih.gov For example, by attaching an imaging moiety to the this compound scaffold, it might be possible to visualize the biodistribution of the compound and monitor its therapeutic effect in real-time.
Furthermore, the potential of phenanthridine derivatives as radiosensitizers could be explored. nih.gov By targeting DNA, these compounds could enhance the efficacy of radiation therapy in hypoxic tumor cells.
Challenges and Opportunities in this compound Research and Development
The development of this compound as a therapeutic agent is not without its challenges. A major hurdle for many phenanthridine derivatives is their potential for toxicity and mutagenicity, often linked to their DNA intercalating properties. nih.govresearchgate.net Thorough toxicological studies will be necessary to assess the safety profile of this compound and its analogues.
Another challenge is the potential for the development of drug resistance. nih.gov Understanding the mechanisms by which cancer cells might become resistant to this class of compounds will be crucial for developing strategies to overcome it.
Despite these challenges, there are significant opportunities. The phenanthridine scaffold is a proven pharmacophore, and the morpholine group often imparts favorable drug-like properties. nih.govnih.gov The development of advanced synthetic methods and the application of AI and omics technologies provide powerful tools to optimize the structure of this compound to enhance its therapeutic index—maximizing its efficacy while minimizing its toxicity. The potential for developing novel anticancer agents, theranostics, and radiosensitizers makes the continued investigation of this compound and its derivatives a promising endeavor.
Q & A
Q. What are the standard synthetic routes for 6-(4-morpholinyl)phenanthridine, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with functionalization of the phenanthridine core. For example:
- Step 1 : Bromination of phenanthridine at the 6-position using N-bromosuccinimide (NBS) under radical initiation .
- Step 2 : Nucleophilic substitution with morpholine via a Buchwald-Hartwig coupling or Ullmann-type reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
- Key intermediates : 6-Bromo-phenanthridine and morpholine derivatives. Purity is verified via elemental analysis (e.g., C, H, N content within ±0.3% of theoretical values) and NMR .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of bromine signals, presence of morpholinyl protons at δ 2.5–3.5 ppm) .
- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical molecular weights .
- Elemental analysis : Ensure deviations in C/H/N content do not exceed 0.4% .
Q. What safety precautions are critical when handling this compound?
- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, respirator) and work in a fume hood .
- Emergency protocols : Immediate decontamination with water for skin contact; seek medical attention if inhaled .
Advanced Research Questions
Q. How does the morpholinyl substituent influence the compound’s bioactivity in in vitro assays?
- Mechanistic insight : The morpholinyl group enhances solubility and modulates electronic effects, potentially improving binding to biological targets (e.g., kinase inhibitors). Comparative studies with analogues (e.g., piperidinyl or pyrrolidinyl derivatives) show morpholinyl’s superior pharmacokinetic profiles .
- Experimental validation : Use cytotoxicity assays (e.g., MTT on cancer cell lines) with IC₅₀ comparisons across derivatives .
Q. How can contradictory data in synthetic yields be resolved?
- Case study : Yields for morpholinyl incorporation vary (40–70%) due to:
- Catalyst efficiency : Optimize Pd catalyst loading (0.5–2 mol%) and ligand ratios .
- Reaction time : Extended durations (24–48 hrs) improve conversion but risk decomposition. Monitor via TLC .
- Troubleshooting : Replace Pd(OAc)₂ with Pd₂(dba)₃ for air-sensitive conditions .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?
- Systematic modification : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at the 3-position) and assess:
- Binding affinity : Surface plasmon resonance (SPR) for target protein interactions.
- Cellular uptake : Fluorescent tagging (e.g., BODIPY) tracked via confocal microscopy .
- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ) with bioactivity .
Q. How should researchers design experiments to assess the compound’s metabolic stability?
Q. What are best practices for presenting complex synthetic and analytical data in publications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
